molecular formula C22H18N4O4S2 B2797261 2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide CAS No. 393838-75-0

2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B2797261
CAS No.: 393838-75-0
M. Wt: 466.53
InChI Key: WYDOSTKVUHMICY-UHFFFAOYSA-N
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Description

This product, 2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide, is a sophisticated organic compound designed for advanced research applications. It belongs to the class of 1,3-thiazole derivatives, a privileged scaffold in medicinal chemistry and drug discovery due to its wide presence in biologically active molecules . The structure features a bis-thiazole core, where two thiazole rings are linked via an acetamide bridge, with each thiazole nitrogen forming a second acetamide linkage to a phenoxy group. This molecular architecture is characteristic of compounds synthesized via Hantzsch-type cyclization, a well-established method for constructing thiazole rings . Compounds containing the thiazole moiety are found in various FDA-approved pharmaceuticals and have garnered significant research interest for their diverse biological activities . These activities include serving as kinase inhibitors for investigating cancer pathways , as well as exhibiting antimicrobial , antifungal , and anticancer properties . As a complex bis-thiazole derivative, this compound is primarily of interest as a key chemical intermediate or a building block for the design and synthesis of novel chemical entities. It is particularly valuable for researchers in the fields of organic synthesis, medicinal chemistry, and chemical biology who are exploring structure-activity relationships (SAR) around multi-heterocyclic systems. This product is intended for use in a controlled laboratory environment by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-phenoxy-N-[4-[2-[(2-phenoxyacetyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c27-19(11-29-15-7-3-1-4-8-15)25-21-23-17(13-31-21)18-14-32-22(24-18)26-20(28)12-30-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDOSTKVUHMICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Phenoxyacetic Acid: Phenoxyacetic acid is synthesized by reacting phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is then converted to phenoxyacetyl chloride using thionyl chloride.

    Synthesis of Thiazole Derivatives: Thiazole derivatives are prepared by reacting 2-aminothiazole with various reagents to introduce the desired substituents.

    Coupling Reaction: The final step involves coupling phenoxyacetyl chloride with the thiazole derivative in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form phenoxy radicals, which can further react to form quinones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amines.

    Substitution: The thiazole rings can undergo substitution reactions with electrophiles or nucleophiles to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of acetamides, including those with thiazole structures, exhibit significant anti-inflammatory properties. For instance, compounds similar to 2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies show that certain derivatives can achieve IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising alternative for treating inflammatory conditions .

CompoundIC50 (µM)Reference
2-Phenoxyacetamide Derivative0.041
Celecoxib0.041

Anticancer Potential

The thiazole moiety in the compound has been linked to anticancer activity. Studies demonstrate that thiazole derivatives can inhibit the growth of various cancer cell lines, including human colon (HCT116) and breast cancer (MCF-7) cells. For example, certain derivatives showed IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating potent cytotoxic effects .

Cell LineIC50 (µg/mL)Compound
HCT1163.29Thiazole Derivative
MCF-70.28Thiazole Derivative

Antimicrobial Activity

Compounds containing thiazole and phenoxy groups have also been investigated for their antimicrobial properties. Preliminary studies suggest that these compounds exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Study 1: Anti-inflammatory Efficacy

A study conducted by Rani et al. (2015) synthesized several phenoxy acetamide derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that specific derivatives exhibited significant reduction in paw swelling compared to controls, supporting their potential use in treating rheumatoid arthritis and osteoarthritis .

Case Study 2: Cytotoxicity Assessment

In another investigation focused on the cytotoxic properties of thiazole derivatives, compounds were tested against a panel of cancer cell lines using MTT assays. The study highlighted that modifications in the thiazole ring significantly affected the cytotoxicity profiles of the compounds, with some achieving selective inhibition of cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiazole groups can interact with enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses.

Comparison with Similar Compounds

Core Structural Differences

The target compound’s uniqueness lies in its dual thiazole-acetamide scaffold, distinguishing it from simpler mono-thiazole analogs. Key comparisons include:

Compound Name Core Structure Substituents/Linkers Molecular Weight Key References
Target Compound Bis-thiazole Phenoxy groups on both acetamide units ~506.6 g/mol -
2-(4-Methoxyphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Mono-thiazole 4-Methoxyphenoxy, phenyl thiazole ~353.4 g/mol [16]
2-Phenoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide Mono-thiazole + ethyl linker Phenoxy, ethyl spacer, phenyl thiazole ~352.4 g/mol [18]
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) Mono-thiazole Hydroxy-methoxyphenyl ~278.3 g/mol [11]

Key Observations :

  • The target compound’s higher molecular weight and dual thiazole rings enhance structural rigidity compared to mono-thiazole analogs.

Physicochemical Properties

Data from analogous compounds suggest trends:

Property Target Compound (Predicted) 2-(4-Methoxyphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Melting Point (°C) >250 (estimated) Not reported 210–212
Solubility Low (nonpolar solvents) Low in water, moderate in DMSO Moderate in polar aprotic solvents
Hydrogen Bonding 4 acceptors, 2 donors 3 acceptors, 1 donor 3 acceptors, 2 donors

Insights :

  • Phenoxy groups may reduce aqueous solubility compared to methoxy or hydroxy-substituted analogs .

Biological Activity

2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide is a complex organic compound that incorporates phenoxy and thiazole moieties. These structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to the biological activity associated with thiazole derivatives.

Chemical Structure and Synthesis

The compound's IUPAC name indicates a sophisticated structure comprising multiple functional groups. The synthesis typically involves several steps, including the preparation of intermediates such as phenoxyacetic acid and thiazole derivatives. The following table summarizes key synthetic steps:

Step Description
1Synthesis of phenoxyacetic acid from phenol and chloroacetic acid.
2Conversion of phenoxyacetic acid to phenoxyacetyl chloride using thionyl chloride.
3Reaction of 2-aminothiazole with various reagents to introduce substituents.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Specifically, studies have shown effectiveness against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis . The presence of thiazole rings is often correlated with enhanced biological activity, making this compound a candidate for further investigation in antimicrobial applications.

Anticancer Potential

Thiazole-containing compounds have been reported to possess anticancer properties. For instance, analogs of this compound have demonstrated cytotoxic effects in various cancer cell lines. A comparative analysis of similar compounds shows a range of activities:

Compound Name Structural Features Biological Activity
5-(4-(Phenylthio)thiazol-2-yl)thiazolidineThiazolidine and thiazole ringsAnticancer
2-(Thiazolyl)benzamideBenzamide and thiazoleAntimicrobial
N-(Thiazolyl)acrylamideAcrylamide linked to thiazoleAntitumor

These findings underscore the potential for developing new anticancer agents based on the structure of this compound.

The exact mechanism by which this compound exerts its biological effects requires empirical testing. However, it is hypothesized that the interaction with specific biological targets may involve binding affinities that can be assessed through various biochemical assays.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Antimicrobial Activity : A study highlighted the efficacy of thiazole derivatives against Staphylococcus aureus, demonstrating a dose-dependent response .
  • Anticancer Research : In vitro studies on thiazole derivatives indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the thiazole structure can enhance therapeutic efficacy .
  • Pharmacological Evaluations : Research into structure-activity relationships (SAR) has revealed that electron-withdrawing groups on thiazoles generally improve activity against cancer cells while maintaining lower toxicity profiles .

Q & A

Q. Critical Parameters :

  • Control reaction pH to avoid decomposition of acid-sensitive intermediates.
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .

Basic: What analytical techniques are essential for structural validation?

Technique Application Key Insights
NMR Spectroscopy Confirms connectivity of phenoxy, thiazole, and acetamide groups.Look for characteristic shifts: δ 7.3–7.5 ppm (aromatic protons), δ 4.5–5.0 ppm (CH₂ groups) .
Mass Spectrometry (MS) Validates molecular weight (±1 Da) and fragmentation patterns.ESI-MS in positive ion mode for [M+H]⁺ peaks .
X-ray Crystallography Resolves crystal packing and hydrogen-bonding networks.Use SHELXL for refinement; validate via R-factor (<0.05) .

Basic: What safety precautions are critical during handling?

  • Hazards : Skin/eye irritation (H315, H319), acute oral toxicity (H302) .
  • Protective Measures :
    • Wear nitrile gloves and chemical-resistant lab coats.
    • Use fume hoods to avoid aerosol inhalation.
    • Store at 2–8°C in airtight containers .

Advanced: How can low yields in amide coupling steps be resolved?

Q. Methodological Strategies :

  • Solvent Optimization : Replace DCM with DMF to enhance solubility of polar intermediates .
  • Catalyst Screening : Test HATU vs. TBTU for improved coupling efficiency.
  • Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions .
  • Stoichiometry Adjustment : Use 1.5 equivalents of acylating agent to drive reactions to completion .

Q. Data-Driven Example :

Condition Yield (%) Purity (HPLC)
DCM, TBTU, 25°C4592%
DMF, HATU, 0–5°C7898%

Advanced: How to address challenges in X-ray crystallographic refinement?

  • Data Collection : Use high-resolution synchrotron data (d-spacing <1 Å) to resolve disorder in thiazole rings .
  • Hydrogen Bonding Analysis : Apply graph-set analysis (Etter’s rules) to identify motifs (e.g., R₂²(8) patterns) influencing crystal packing .
  • Validation Tools : Use PLATON/CHECKCIF to flag outliers in bond lengths/angles .

Q. Case Study :

  • Disordered Solvent Molecules : Exclude poorly resolved regions using SQUEEZE in SHELXL .
  • Twinned Crystals : Apply TWINLAW to refine data with pseudo-merohedral twinning .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Hypothesis Testing Framework :

Target Validation : Perform biochemical assays (e.g., kinase inhibition) to confirm interaction with proposed targets (e.g., inflammation-related enzymes) .

Structure-Activity Relationship (SAR) : Compare analogs with modified thiazole or phenoxy groups (Table 1).

Molecular Docking : Use AutoDock Vina to model binding modes with COX-2 or EGFR targets .

Q. Table 1: SAR Insights

Modification Activity Trend Reference
Replacement of thiazole with oxadiazole↓ Anticancer potency
Fluorine substitution on phenyl↑ Enzymatic inhibition

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